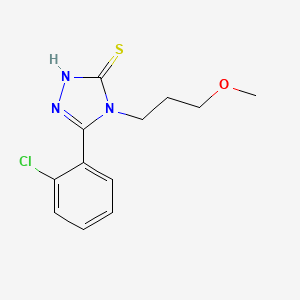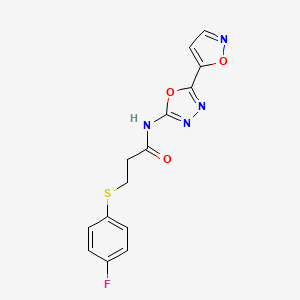
1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2408973-08-8 . It has a molecular weight of 169.65 and its IUPAC name is 1-(aminooxy)-3,3-dimethylbutan-2-ol hydrochloride .
Molecular Structure Analysis
The Inchi Code for “1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride” is 1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique
Environmental Science Applications
In environmental science, research on similar compounds focuses on understanding the impact of chemical pollutants, such as herbicides and dioxins, on ecosystems and human health. Studies have investigated the fate, toxicology, and mechanisms of action of widely used herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), revealing concerns about its presence in the environment and its potential effects on non-target organisms, including humans (Islam et al., 2017). Similarly, research on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) has focused on their formation, chlorination, dechlorination, and destruction mechanisms, highlighting the importance of understanding these processes to mitigate the environmental and health impacts of such compounds (Altarawneh et al., 2009).
Pharmacological and Biochemical Research
In pharmacology and biochemistry, compounds with antioxidant properties, such as hydroxycinnamic acids, have been extensively studied for their potential health benefits. These studies include investigations into their structure-activity relationships and their effects on oxidative stress-related diseases (Razzaghi-Asl et al., 2013). Another area of interest is the exploration of natural sulfur-containing compounds, such as aminoethylcysteine ketimine decarboxylated dimer, for their antioxidant properties and reactivity against oxygen and nitrogen reactive species, highlighting the compound's potential as a natural antioxidant in various biological systems (Macone et al., 2011).
Material Science and Food Additive Applications
In material science and food additives, chitosan has garnered attention for its antimicrobial potential, which is critical for applications in food preservation and as a component in pharmaceutical formulations. The literature survey by Raafat and Sahl (2009) extensively covers the antimicrobial activity of chitosan, emphasizing the need for a deeper understanding of its mechanisms of action to fully exploit its potential in various industries (Raafat & Sahl, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes represent specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Propriétés
IUPAC Name |
1-aminooxy-3,3-dimethylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFJEOBNGFIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CON)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)
![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)



![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)